molecular formula C18H22FN3OS2 B2549696 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-52-1

1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No. B2549696
CAS RN: 863017-52-1
M. Wt: 379.51
InChI Key: BVBLEVQRZNEENQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiourea derivatives has been a subject of interest due to their potential biological activities. The compound 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea, although not directly mentioned, shares structural similarities with the compounds discussed in the provided papers. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been developed to study the electronic and spatial structure of the molecule, which was crystallized from acetonitrile . Similarly, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was characterized by various spectroscopic techniques and crystallized in a triclinic space group . The preparation of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines . These methods provide a foundation for the synthesis of related thiourea compounds.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for understanding their potential interactions and biological activities. The X-ray crystal structure of the synthesized compounds reveals important information about their conformation. For example, the novel inhibitor of hepatitis B crystallizes in a monoclinic P21/c space group , while the compound with a benzamide moiety attached to a thiourea nucleus crystallizes in the triclinic space group P-1 . The planarity of the carbonyl and thiourea groups and their antiperiplanar conformation are common features observed in these structures . These structural insights are essential for the analysis of the molecular structure of 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea.

Chemical Reactions Analysis

The reactivity of thiourea derivatives can be inferred from the chemical reactions they undergo. The synthesis processes described in the papers involve reactions with isothiocyanates and amines, which are typical for the formation of thiourea compounds . The intermolecular and intramolecular interactions, such as hydrogen bonding, play a significant role in the stability and reactivity of these molecules . The chemical reactions leading to the formation of these compounds provide a basis for understanding the reactivity of similar thiourea derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their structure and synthesis. The vibrational properties of these compounds have been studied using spectroscopic techniques, which are complemented by quantum chemical calculations . The presence of fluorine atoms and other substituents influences the electronic properties and potential biological activity of these molecules. For instance, the compound with potential anti-hepatitis B activity demonstrated in vitro nanomolar inhibitory activity . The corrosion inhibition efficiency of a related thiourea compound on mild steel was found to be directly proportional to the concentration of the inhibitor . These studies highlight the importance of physical and chemical properties in the application of thiourea derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized a range of thiourea derivatives, including compounds similar to "1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea," focusing on their antimicrobial properties and structural analysis. For instance, the synthesis of linezolid-like molecules evaluated for their antimicrobial activities highlighted the importance of structural modifications to enhance biological efficacy (Başoğlu et al., 2012). Similarly, the investigation into the synthesis, spectroscopic properties, and potential biological interest of new N,N'-disubstituted thioureas demonstrated the versatility of thiourea compounds in pharmaceutical research (Sarkis & Faisal, 1985).

Biological Activity and Potential Applications

Several studies have focused on the biological activities of thiourea derivatives, including antibacterial, antioxidant, and antitubercular effects. For example, a compound synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride showed remarkable anti-TB activity and superior antimicrobial activity, indicating the potential for these compounds in treating infectious diseases (Mamatha S.V et al., 2019).

Material Science and Photoluminescence

In the realm of material science, substituted thiophenes, which are structurally related to the compound , have shown a wide spectrum of biological activities and applications in electronics, such as in organic light-emitting transistors and solar cells, due to their photoluminescence properties (Nagaraju et al., 2018).

Corrosion Inhibition

Thiourea derivatives have also been investigated for their potential as corrosion inhibitors, demonstrating significant efficacy in protecting metals from corrosion in acidic environments. This highlights their industrial application in extending the life of metal structures and components (Karthik et al., 2014).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS2/c1-13(20-18(24)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-23-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBLEVQRZNEENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

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